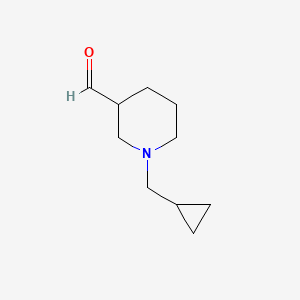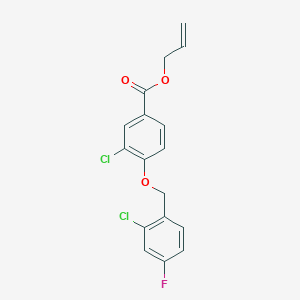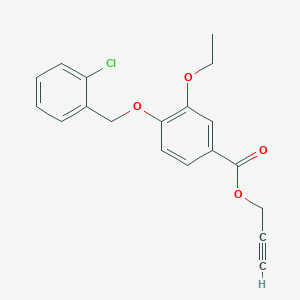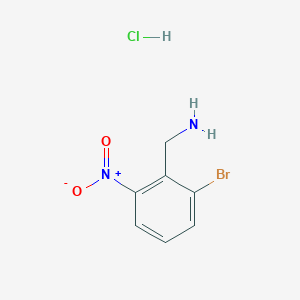
(2-Bromo-6-nitrophenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-nitrophenyl)methanamine hydrochloride typically involves the bromination of 2-nitrotoluene followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The intermediate product is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (2-Bromo-6-aminophenyl)methanamine.
Oxidation: Corresponding nitroso or nitro derivatives.
Scientific Research Applications
(2-Bromo-6-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Bromo-6-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, influencing enzyme activity and protein function. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-methyl-6-nitrophenol): Similar structure but with a methyl group instead of an amine group.
(6-Bromopyridin-2-yl)methanamine hydrochloride: Contains a pyridine ring instead of a benzene ring.
(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride: Contains fluorine atoms instead of a nitro group.
Uniqueness
(2-Bromo-6-nitrophenyl)methanamine hydrochloride is unique due to its specific combination of bromine, nitro, and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H8BrClN2O2 |
|---|---|
Molecular Weight |
267.51 g/mol |
IUPAC Name |
(2-bromo-6-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-6-2-1-3-7(10(11)12)5(6)4-9;/h1-3H,4,9H2;1H |
InChI Key |
MGMCHDKPKNHAHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CN)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


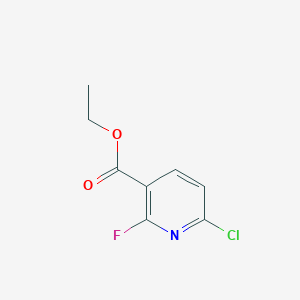
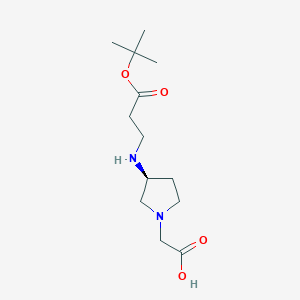
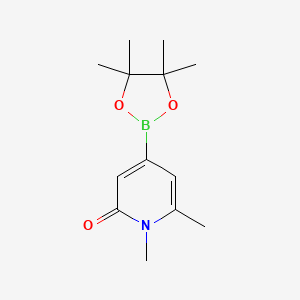
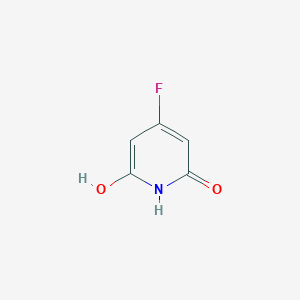
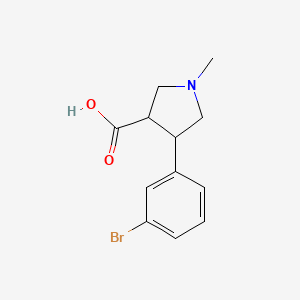
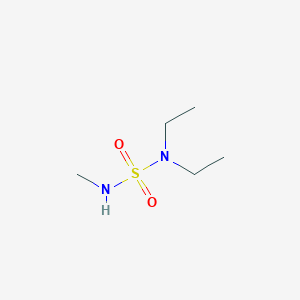
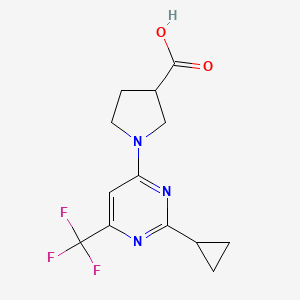
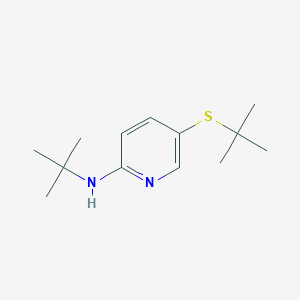
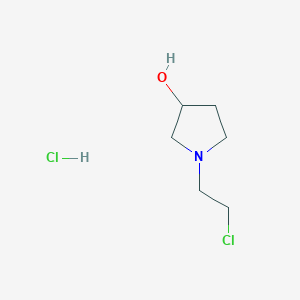
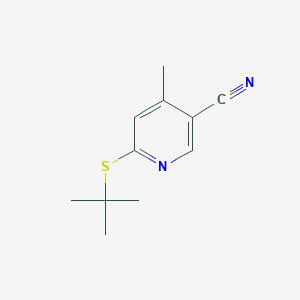
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
